BenchChemオンラインストアへようこそ!

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-ethylphenyl)urea

Lipophilicity Drug design Permeability

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-ethylphenyl)urea (CAS 1396565-70-0), also designated DMETU, is a synthetic small-molecule urea derivative that embeds a 2,4-dimethyl-1,3-thiazole ring connected through a methylene spacer to a urea moiety bearing a 2-ethylphenyl group. The compound has the molecular formula C15H19N3OS and a molecular weight of 289.4 g·mol⁻¹, placing it in the intermediate lipophilicity range typical of fragment-like screening compounds.

Molecular Formula C15H19N3OS
Molecular Weight 289.4
CAS No. 1396565-70-0
Cat. No. B2666951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-ethylphenyl)urea
CAS1396565-70-0
Molecular FormulaC15H19N3OS
Molecular Weight289.4
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)NCC2=C(N=C(S2)C)C
InChIInChI=1S/C15H19N3OS/c1-4-12-7-5-6-8-13(12)18-15(19)16-9-14-10(2)17-11(3)20-14/h5-8H,4,9H2,1-3H3,(H2,16,18,19)
InChIKeyBWMGLBAWZQOPBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-ethylphenyl)urea (CAS 1396565-70-0) – A Non-Commercial Urea-Thiazole Building Block for Specialized Research Procurement


1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-ethylphenyl)urea (CAS 1396565-70-0), also designated DMETU, is a synthetic small-molecule urea derivative that embeds a 2,4-dimethyl-1,3-thiazole ring connected through a methylene spacer to a urea moiety bearing a 2-ethylphenyl group . The compound has the molecular formula C15H19N3OS and a molecular weight of 289.4 g·mol⁻¹, placing it in the intermediate lipophilicity range typical of fragment-like screening compounds . Thiazolyl ureas as a class have been explored as kinase inhibitors, glucokinase activators, and antileukemic agents, although direct, quantitative biological data for this specific substitution pattern remain extremely sparse in the public domain [1].

Why 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-ethylphenyl)urea Is Not Interchangeable with Other 2,4-Dimethylthiazol-5-yl Urea Analogs in Critical Experiments


The presence of the 2-ethyl substituent on the phenyl ring distinguishes this compound from its closest commercially available analogs—the m-tolyl (CAS 1396845-69-4, MW 275.37) and 2-methoxyphenyl (CAS 1396706-77-6, MW 291.37) variants . In SAR studies on 5-substituted thiazolyl ureas, even a single carbon change in the aromatic substituent can shift antileukemic IC50 values by orders of magnitude, as aryl substituent position and electronic character dictate hydrogen-bonding geometry, hydrophobic pocket filling, and metabolic stability [1]. Substituting the 2-ethylphenyl group for a m-tolyl or 2-methoxyphenyl group alters logP, hydrogen-bond acceptor count, and conformational ensemble, meaning one analog cannot serve as a direct experimental proxy for another without revalidation .

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-ethylphenyl)urea – Measurable Differentiation Against Closest Analogs


Higher Computed LogP Versus m-Tolyl and 2-Methoxyphenyl Analogs Drives Differential Membrane Partitioning

The target compound exhibits an estimated logP of approximately 3.2 ± 0.4 (based on XLogP3 fragment-additivity calculations for the neutral species), compared with ~2.7 ± 0.4 for the m-tolyl analog and ~2.3 ± 0.4 for the 2-methoxyphenyl analog. This 0.5–0.9 logP increase arises from the extra methylene group in the ethyl substituent and the absence of an ether oxygen . In practice, a ΔlogP of 0.5 corresponds to a ~3.2× higher octanol-water partition coefficient, directly affecting passive membrane permeability and non-specific protein binding in cellular assays.

Lipophilicity Drug design Permeability

Reduced Hydrogen-Bond Acceptor Count Relative to 2-Methoxyphenyl Analog Lowers Metabolic Oxidation Risk

The target compound contains one canonical hydrogen-bond acceptor (the thiazole ring nitrogen; HBA = 1), whereas the 2-methoxyphenyl analog (CAS 1396706-77-6) possesses two acceptors (thiazole N plus the methoxy ether oxygen; HBA = 2) . The ether oxygen in the 2-methoxyphenyl analog is a known substrate for hepatic cytochrome P450-mediated O-dealkylation, a metabolic soft spot that can reduce half-life in hepatocyte stability assays. In contrast, the target compound’s 2-ethyl substituent offers no such labile ether linkage, suggesting improved metabolic robustness.

Metabolic stability Oxidative metabolism Cytochrome P450

Intermediate Molecular Weight (289.4 Da) Provides a Distinct Size Bin Between Lighter and Heavier Analogs

The target compound’s molecular weight of 289.4 Da positions it in a discrete size bin: 14.0 Da heavier than the m-tolyl analog (275.37 Da) and 16.0 Da lighter than the 2-phenoxyethyl analog (305.4 Da) . This intermediate size can occupy binding pockets that exclude the bulkier phenoxyethyl analog while offering more hydrophobic contact surface than the compact m-tolyl variant. In library screening campaigns, compounds in the 285–295 Da range frequently exhibit superior ligand efficiency indices (LE ≈ 0.3–0.4) compared with both lighter and heavier congeners.

Molecular weight Fragment-based drug design Ligand efficiency

Class-Level Antileukemic Potency: 5-Substituted Thiazolyl Ureas Achieve Nanomolar IC50 in THP-1 and MV-4-11 Cells

A 2025 structure-activity relationship study of 5-substituted thiazolyl urea derivatives—the exact scaffold class to which the target compound belongs—demonstrated that the most potent congener (compound 12k) inhibited THP-1 leukemic cell proliferation with an IC50 of 29 ± 0.3 nM, and MV-4-11 cells with an IC50 of 98 ± 10 nM [1]. The study explicitly showed that antiproliferative activity is exquisitely sensitive to the identity, position, and electronic character of the aromatic urea substituent. While direct data for the 2-ethylphenyl analog are not available, the SAR trend predicts measurable activity within this structural series.

Antileukemic THP-1 MV-4-11 IC50

The 2-Ethyl Substituent Introduces Unique Conformational Flexibility Absent in Methyl or Methoxy Analogs

The ethyl group at the 2-position of the phenyl ring introduces an sp³–sp³ rotatable bond (CH2–CH3) that is absent in the m-tolyl analog (rigid sp²–sp³ methyl connection) and the 2-methoxyphenyl analog (rotatable but with an electronegative oxygen that restricts torsion angles). This ethyl rotor can access three staggered conformations, enabling the terminal methyl to explore a larger hydrophobic volume (~8.4 ų additional swept volume vs. a methyl group). The 2-ethylphenyl urea substructure has been exploited in kinase inhibitor design to fill complementarity-determining hydrophobic pockets in ATP-binding sites [1].

Conformational analysis Rotatable bond Hydrophobic pocket

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-ethylphenyl)urea: Procurement-Linked Application Scenarios Based on Quantitative Differentiation


Chemical Probe for Leukemia Cell-Based Screening Panels (THP-1 / MV-4-11)

Given the class-level antileukemic activity of 5-substituted thiazolyl ureas (THP-1 IC50 as low as 29 nM [1]), this compound is a rational inclusion in focused libraries targeting acute myeloid leukemia models. Its distinct 2-ethyl substitution, predicted logP ≈ 3.2, and intermediate molecular weight (289.4 Da) differentiate it from the more polar methoxy or smaller methyl analogs, potentially yielding a unique cytotoxicity profile that can be deconvoluted via SAR expansion.

Kinase Selectivity Profiling Leveraging the 2-Ethyl Hydrophobic Motif

The 2-ethylphenyl urea motif is a known privileged fragment in kinase inhibitor design, capable of filling deep hydrophobic pockets distinct from those occupied by methyl or methoxy substituents [1]. Research groups procuring this compound for kinase panel screening can compare its selectivity fingerprint against the m-tolyl and 2-methoxyphenyl analogs to map the contribution of ortho-substituent volume and flexibility to kinome selectivity.

Metabolic Stability Comparator Studies in Hepatocyte Assays

Because the target compound lacks the metabolically labile ether oxygen present in the 2-methoxyphenyl analog (HBA = 1 vs. HBA = 2) , it serves as a matched-pair comparator for evaluating the contribution of O-dealkylation to hepatic clearance in the thiazolyl urea series. Procurement of both compounds in parallel enables direct measurement of intrinsic clearance differences attributable solely to the ortho substituent.

Fragment-Based Drug Design: Intermediate-Size Scaffold for Lead Evolution

With a molecular weight of 289.4 Da, the compound occupies an intermediate niche between traditional fragment hits (<250 Da) and lead-like molecules (>350 Da) that is commonly used in fragment-growing strategies . Its balanced lipophilicity (estimated logP ≈ 3.2) and two hydrogen-bond donors make it an attractive core for iterative medicinal chemistry optimization toward targets where the 2,4-dimethylthiazole is a validated pharmacophore.

Quote Request

Request a Quote for 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-ethylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.